molecular formula C15H18ClNO3S B14561078 6-(4-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 62159-49-3

6-(4-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B14561078
CAS No.: 62159-49-3
M. Wt: 327.8 g/mol
InChI Key: AYSSZLFERYNROZ-UHFFFAOYSA-N
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Description

6-(4-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a chlorophenoxy group, a thia-azaspirodecane core, and a carboxylic acid functional group. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenoxy)-1-thia-4-azaspiro[45]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(4-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical properties and potential biological activities. Its spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound in various research fields .

Properties

CAS No.

62159-49-3

Molecular Formula

C15H18ClNO3S

Molecular Weight

327.8 g/mol

IUPAC Name

6-(4-chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid

InChI

InChI=1S/C15H18ClNO3S/c16-10-4-6-11(7-5-10)20-13-3-1-2-8-15(13)17-12(9-21-15)14(18)19/h4-7,12-13,17H,1-3,8-9H2,(H,18,19)

InChI Key

AYSSZLFERYNROZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)OC3=CC=C(C=C3)Cl)NC(CS2)C(=O)O

Origin of Product

United States

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